N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide
Description
N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group attached to a 5-amino-2-methylphenylamine moiety. For instance, the synthesis of similar compounds typically involves reacting substituted benzoyl chlorides with aminophenyl derivatives under controlled conditions . Key characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography, as demonstrated in the analysis of N-(5-amino-2-methylphenyl)-3-methylbenzamide .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(9-14)16(19)18-15-10-13(17)8-7-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWBKJVCVCODRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(5-Amino-2-methylphenyl)benzamide Derivatives
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., ethoxy) activate the benzamide ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., chloro) deactivate it .
- Steric Effects : Isopropoxy’s bulkiness may hinder interactions in catalytic or biological systems compared to ethoxy .
Research Findings:
- Catalytic Applications: The ethoxy group in this compound may act as a directing group in transition metal-catalyzed reactions, similar to the N,O-bidentate functionality observed in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Biological Relevance: Chloro-substituted analogs, such as N-(5-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, align with pesticidal compounds like etobenzanid and diflufenican, which rely on halogenated motifs for activity .
Biological Activity
N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of an amino group, an ethoxy group, and a benzamide moiety. This configuration allows the compound to interact with biological targets such as enzymes and receptors, influencing various cellular processes.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. This can affect metabolic pathways and cellular signaling.
- Receptor Modulation : It can interact with receptor sites, altering their signaling pathways, which may lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that compounds with similar structures showed significant cytotoxic effects. For instance, related compounds were tested for their IC50 values in both two-dimensional (2D) and three-dimensional (3D) assays:
| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |
These results suggest that structural modifications can enhance the anticancer potency of similar compounds .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. By modulating inflammatory pathways through enzyme inhibition, it may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies have shown that this compound affects cell viability in both cancerous and non-cancerous cell lines, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications on the benzene ring significantly impact biological activity, particularly in terms of potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-amino-2-methylaniline and 3-ethoxybenzoyl chloride. A typical protocol involves using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Reaction completion is monitored by TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require stoichiometric adjustments (e.g., 1.2:1 molar ratio of acyl chloride to amine) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm the presence of the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2) and aromatic protons.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., C16H18N2O2).
- Melting Point Analysis to compare with literature values and detect polymorphic variations .
Q. What solvents are suitable for preparing stock solutions for in vitro biological assays?
- Methodological Answer : DMSO is preferred for initial stock solutions (10–20 mM) due to the compound’s limited aqueous solubility. For cell-based assays, dilute in PBS or culture medium (final DMSO ≤0.1%). Note: Pre-filter solutions (0.22 µm) to remove particulates. If precipitation occurs, consider sonication or surfactants like Tween-80 (≤0.1% v/v) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data reported across studies?
- Methodological Answer : Discrepancies may arise from differences in crystallinity or hydration states. Address this by:
- Conducting Powder X-ray Diffraction (PXRD) to identify polymorphic forms.
- Testing solubility in buffered solutions (pH 4–8) using UV-Vis spectroscopy or nephelometry.
- Employing co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to enhance apparent solubility .
Q. What strategies improve yield and scalability in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and heat transfer, reducing side reactions.
- In Situ Activation : Replace EDCI/HOBt with cheaper alternatives like propylphosphonic anhydride (T3P®).
- Solvent Optimization : Switch to greener solvents (e.g., 2-MeTHF) for easier recycling.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to track reaction progress .
Q. How can structure-activity relationships (SAR) be established for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy, isopropoxy) or the methyl group on the aniline ring.
- Biological Testing : Screen analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like tyrosine kinases.
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using software like Schrödinger’s Phase .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (light, heat, pH extremes) and analyze degradation products via LC-MS.
- Metabolite Identification : Incubate with liver microsomes (human/rat) and use UPLC-QTOF to detect phase I/II metabolites.
- Stability-Indicating Methods : Validate HPLC conditions to separate degradation products from the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
